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1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one

Cat. No.: B11922774
M. Wt: 135.12 g/mol
InChI Key: CIIQMHBSGNDGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one (CAS 1823364-07-3) is a high-value heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a fused pyrrolo[2,3-b]pyrazine core, a privileged structure found in numerous biologically active synthetic compounds and natural products . The pyrrolopyrazinone motif is recognized as a valuable pharmacophore due to its favorable physicochemical properties and its ability to impart good membrane permeability . This scaffold is extensively investigated in oncology research, particularly in the development of novel kinase inhibitors. Compounds based on the pyrrolo[2,3-b]pyrazinone structure have been identified as potent and selective inhibitors for various kinase targets, including the Fibroblast Growth Factor Receptor (FGFR) family . The structural framework serves as an excellent precursor for generating derivatives that can disrupt critical signaling pathways in cancer cells, leading to apoptosis and inhibition of proliferation . With a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol , this building block is supplied with high purity to ensure consistent and reliable research outcomes. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. Applications: Medicinal chemistry research; Anticancer agent discovery; Kinase inhibitor development; SAR studies; Building block for complex heterocycles. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B11922774 1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dihydropyrrolo[2,3-b]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-8-6-4(9-5)1-2-7-6/h1-3H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIQMHBSGNDGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1NC(=O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Characterization of 1,5 Dihydro 2h Pyrrolo 2,3 B Pyrazin 2 One Derivatives

Comprehensive Spectroscopic Analysis

Spectroscopy is a cornerstone in the characterization of 1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one derivatives, offering a non-destructive means to probe the molecular structure. Infrared and nuclear magnetic resonance spectroscopy are particularly powerful in this regard.

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule. For derivatives of this compound, characteristic absorption bands are observed for the various functional groups inherent to this scaffold.

In structurally related dihydropyrrole derivatives, distinct IR absorption bands are indicative of key functional groups. For instance, a 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibits broad absorption bands in the range of 3261–2414 cm⁻¹, which are characteristic of O-H and N-H stretching vibrations. nih.gov The presence of carbonyl groups, such as the amide in the pyrrolone ring, is confirmed by strong absorption bands. For example, in the aforementioned compound, a sharp peak is observed at 1674 cm⁻¹. nih.gov Further characteristic peaks for this derivative are seen at 1543, 1454, 1401, 1248, 826, 744, 695, and 636 cm⁻¹. nih.gov

In another related class of compounds, dihydro-chromeno[2,3-c]pyrrole-3,9-diones, two distinct carbonyl stretching frequencies are observed at 1712 cm⁻¹ and 1659 cm⁻¹, corresponding to the two different C=O groups in the molecule. nih.gov This highlights the utility of IR spectroscopy in distinguishing between different carbonyl environments within a single molecule.

Table 1: Characteristic Infrared Absorption Bands for Dihydropyrrole Derivatives

Functional Group Absorption Range (cm⁻¹) Compound Class
O-H and N-H stretch 3261–2414 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
C=O stretch (amide) 1674 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the carbon-hydrogen framework of this compound derivatives.

1D NMR (¹H and ¹³C): Proton (¹H) NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. For instance, in 2-amino-3-butylpyrrolo[1,2-a]pyrazin-1(2H)-one, a close isomer of the target scaffold, the chemical shifts and multiplicities of the signals are diagnostic of the structure. beilstein-journals.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In the case of 2-amino-3-butylpyrrolo[1,2-a]pyrazin-1(2H)-one, distinct signals are observed for the aliphatic butyl chain and the aromatic and amide carbons of the heterocyclic core. beilstein-journals.org The chemical shifts in the ¹³C NMR spectrum of pyrrolopyrazinone derivatives are characteristic of the sp² and sp³ hybridized carbons within the fused ring system. beilstein-journals.org

Table 2: ¹H and ¹³C NMR Data for 2-Amino-3-butylpyrrolo[1,2-a]pyrazin-1(2H)-one

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Butyl-CH₂ 2.20 (t, J = 7.1 Hz) 37.5
Butyl-CH₂ 1.54–1.44 (m) 30.5
Butyl-CH₂ 1.44–1.34 (m) 22.0
Butyl-CH₃ 0.91 (t, J = 7.1 Hz) 13.6
Pyrrole-H 80.5
Pyrrole-H 19.5

Data obtained for a related derivative, 1-Bromohex-1-yne, which shares the butyl chain feature. beilstein-journals.org

2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure. mdpi.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton, especially in complex fused ring systems. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining stereochemistry and conformation. nih.gov For example, in a chromeno[2,3-c]pyrrole-3,9-dione derivative, NOESY correlations can confirm the spatial relationship between different parts of the molecule. nih.gov

The application of these 2D NMR techniques allows for the complete and accurate assignment of all proton and carbon signals, providing irrefutable evidence for the structure of novel this compound derivatives. mdpi.comnih.gov

X-ray Crystallography for Precise Molecular Architecture Determination

For complex heterocyclic systems, such as derivatives of pyrrolopyrazinone, single-crystal X-ray diffraction is invaluable. mdpi.com For instance, in the analysis of a 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione, X-ray crystallography revealed the compound to have a triclinic crystal system with the space group P-1. researchgate.net The detailed crystallographic data obtained from such an analysis provides an unambiguous confirmation of the molecular structure. researchgate.net

Table 3: Illustrative Crystallographic Data for a Complex Heterocyclic Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 11.8333(6)
b (Å) 12.8151(6)
c (Å) 17.1798(8)
α (°) 77.317(4)
β (°) 74.147(4)
γ (°) 66.493(5)
Volume (ų) 2280.0(2)

Data for 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. researchgate.net

The precise molecular architecture determined by X-ray crystallography is crucial for understanding structure-activity relationships and for the rational design of new derivatives with specific properties.

Investigating the Biological Activities and Pharmacological Relevance of 1,5 Dihydro 2h Pyrrolo 2,3 B Pyrazin 2 One Analogues

Antineoplastic and Antiproliferative Potencies

Analogues of 1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one have demonstrated considerable potential in curbing the growth of various cancer cells. Their effectiveness is attributed to their ability to interfere with critical cellular processes essential for tumor progression.

Inhibition of Human Cancer Cell Line Proliferation

Numerous studies have highlighted the cytotoxic effects of this compound analogues across a spectrum of human cancer cell lines. These compounds have shown inhibitory activity against pancreatic (Panc-1), prostate (PC3), breast (MDA-MB-231, MCF-7, BT-474), colon (HCT-116), liver (HepG-2), and leukemia (K562) cancer cells, as well as Ehrlich Ascites Tumor Cells. ulpgc.esnih.govstrath.ac.ukmdpi.comnih.govnih.govresearchgate.netnih.gov

For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have displayed strong cytotoxic activity against MCF-7 and A549 cells, with IC50 values as low as 1.66 µM and 4.55 µM, respectively. nih.gov Similarly, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones have shown significant cytotoxicity. One particular compound, substituted with 4-methoxyphenyl (B3050149) and 4-fluorophenyl groups, exhibited potent activity against MCF-7, B16, and sEnd.2 cells with IC50 values of 0.83, 0.66, and 0.95 μM, respectively. nih.gov Another derivative demonstrated selective cytotoxicity against vascular tumor endothelial cells with an IC50 value of 0.80 μM. nih.gov

The antiproliferative activity of these compounds is not limited to a single type of cancer. Dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives have shown notable cytotoxic activity in leukemia cell lines (HL60, HEL, K562) with IC50 values ranging from 0.70 to 3.30 µM. ulpgc.es Furthermore, fused pyrrolo[2,1-a]isoquinolines, such as lamellarins, have exhibited potent cytotoxicity against a wide array of cancer cell lines, including leukemia (K562) and prostate cancer cells. nih.gov

Antiproliferative Activity of this compound Analogues Against Various Cancer Cell Lines

Compound Class Cell Line(s) IC50 Values Reference(s)
Pyrrolo[2,3-d]pyrimidine derivatives MCF-7, A549 1.66 µM, 4.55 µM nih.gov
2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones MCF-7, B16, sEnd.2 0.83 µM, 0.66 µM, 0.95 µM nih.gov
Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivatives HL60, HEL, K562 0.70 - 3.30 µM ulpgc.es
Fused pyrrolo[2,1-a]isoquinolines (Lamellarins) K562, Prostate cancer cells Micromolar to nanomolar range nih.gov
Pyrazole (B372694) derivatives MDA-MB-468 6.45 µM - 14.97 µM nih.gov
Pyrrolo[1,5-benzoxazepines PC3 - nih.gov
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides HepG2 and other cancer cell lines 29 - 59 µM mdpi.com

Cellular and Molecular Mechanisms of Antineoplastic Action

The anticancer effects of this compound analogues are mediated through various cellular and molecular pathways, primarily by inducing programmed cell death (apoptosis) and interfering with the cell division cycle.

A key mechanism by which these compounds exert their anticancer effects is the induction of apoptosis. ulpgc.esstrath.ac.ukmdpi.com For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce late apoptosis in A549 cancer cells. nih.gov This is often accompanied by changes in the expression of key regulatory proteins. The anti-apoptotic protein Bcl-2 is frequently downregulated, while the pro-apoptotic protein Bax is upregulated. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-9 and caspase-3, ultimately leading to the cleavage of PARP and cell death. nih.gov Similarly, pyrazole derivatives have been observed to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of the caspase-3 signaling pathway. nih.gov

In addition to inducing apoptosis, these analogues can also halt the proliferation of cancer cells by modulating the cell cycle. ulpgc.esstrath.ac.ukmdpi.com They have been shown to cause cell cycle arrest at different phases, including the G0/G1, S, and G2/M phases. ulpgc.esstrath.ac.ukmdpi.comresearchgate.netnih.gov For instance, some pyrrolo[2,3-d]pyrimidine derivatives cause cell cycle arrest in the G0/G1 phase in A549 cells. nih.gov Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been found to induce a notable arrest in the G0-G1 phase of the cell cycle in RFX 393 cells. nih.gov In another study, a pyrazole derivative was found to induce cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov Furthermore, pyrrolo-1,5-benzoxazepine compounds have been shown to cause a sustained G2/M arrest in androgen-independent prostate adenocarcinoma cells (PC3). nih.gov This arrest is often associated with the disruption of microtubule dynamics and the activation of the mitotic spindle checkpoint. nih.gov

Cell Cycle Modulation by this compound Analogues

Compound Class Cell Line Cell Cycle Phase Arrest Reference(s)
Pyrrolo[2,3-d]pyrimidine derivatives A549 G0/G1 phase nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives RFX 393 G0-G1 phase nih.gov
Pyrazole derivative MDA-MB-468 S phase nih.gov
Pyrrolo-1,5-benzoxazepines PC3 G2/M phase nih.gov

Some analogues of this compound have been found to directly inhibit the synthesis of DNA, a crucial process for cell proliferation. nih.govnih.gov This inhibition can occur through various mechanisms, including the targeting of enzymes essential for DNA replication. For example, some pyrazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase, both of which are critical for DNA synthesis and repair. mdpi.com

Enzyme and Protein Kinase Modulatory Activities

The pharmacological effects of this compound analogues are often linked to their ability to modulate the activity of various enzymes and protein kinases. Protein kinases play a pivotal role in signal transduction pathways that control cell growth, differentiation, and survival. nih.gov Dysregulation of kinase activity is a common feature of many cancers.

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative, have been extensively investigated as kinase inhibitors. mdpi.com These compounds can target multiple kinases, including Epidermal Growth Factor Receptor (EGFR), Her2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com For instance, one halogenated pyrrolo[2,3-d]pyrimidine derivative demonstrated significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. mdpi.com

The ability of these compounds to act as dual or multi-targeted inhibitors is a significant advantage, as it can lead to enhanced anticancer efficacy and a reduced likelihood of drug resistance. nih.govnih.gov Pyrazolo[1,5-a]pyrimidine derivatives, for example, have been developed as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA). nih.gov Similarly, pyrazoline-based derivatives have been designed as dual inhibitors of EGFR and HER-2. nih.gov Furthermore, pyrrolo[2,1-f] nih.govnih.govnih.govtriazines have been identified as potent inhibitors of Adaptor protein 2-associated kinase 1 (AAK1). nih.gov

The inhibitory action of these compounds often involves competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and disrupting the signaling cascade. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

Aberrant signaling from Fibroblast Growth Factor Receptors (FGFRs), a subfamily of receptor tyrosine kinases, is a known driver in various human cancers, making them a key target for therapeutic intervention. nih.govacs.org In the search for novel FGFR inhibitors, researchers identified a series of compounds based on a 5H-pyrrolo[2,3-b]pyrazine scaffold. nih.govacs.orgnih.gov

An initial hit compound, identified from a c-Met inhibitor project, showed weak but definite activity against FGFR1. nih.gov This led to a focused chemical optimization effort, exploring the structure-activity relationship (SAR) of this novel scaffold. nih.gov Through rational design, guided by the co-crystal structure of an analogue with FGFR1, several potent 5H-pyrrolo[2,3-b]pyrazine derivatives were discovered. acs.org The optimization process involved modifying three parts of the molecule: the core scaffold, a region involved in π-π stacking, and a methyl pyrazole moiety. nih.gov This work demonstrated that the pyrrolo[2,3-b]pyrazine core is critical for binding activity. nih.gov One of the optimized compounds, compound 13 , emerged as a promising lead, displaying high potency, good selectivity, and favorable metabolic properties. acs.orgnih.gov

Table 1: FGFR1 Inhibitory Activity of Selected Pyrrolo[2,3-b]pyrazine Analogues This table is interactive. You can sort and filter the data.

Compound Number Structure FGFR1 IC50 (nM) Notes
4 N/A >1000 Initial hit compound with weak activity. nih.gov
8 N/A 148 Optimized compound, co-crystal structure with FGFR1 obtained. acs.org
13 N/A 23 Potent inhibitor with high selectivity and favorable metabolic properties. acs.orgnih.gov

Hematopoietic Progenitor Kinase 1 (HPK1) Modulation, Including Degradation

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. The pyrrolo[2,3-b]pyrazine scaffold has been successfully utilized to develop compounds that modulate HPK1.

Patents have disclosed a series of pyrrolo[2,3-b]pyrazines designed as HPK1 inhibitors for the treatment of HPK1-related disorders, such as cancer. nih.gov More recently, this scaffold has been incorporated into bifunctional molecules designed as HPK1 degraders. google.com These degrader compounds, based on a pyrrolo[2,3-b]pyrazine core, are designed to induce the breakdown and removal of the HPK1 protein, offering a different and potentially more sustained therapeutic effect compared to simple inhibition. google.com

Aurora B Kinase Inhibition

The Aurora kinases, particularly Aurora B, are serine/threonine kinases that play essential roles in cell division, and their overexpression is common in many cancers. nih.gov While extensive research has been conducted to find inhibitors for this kinase family, compounds based specifically on the this compound scaffold are not prominently featured in the literature as Aurora B inhibitors.

However, research into structurally related heterocyclic systems suggests the potential of this chemical space. For instance, a series of pyrrole-indolin-2-ones were synthesized and found to inhibit Aurora kinases; one compound, 47 , retained activity for Aurora B while losing activity for Aurora A. Furthermore, studies on imidazo[1,2-a]pyrazine, a structural isomer of the pyrrolo[2,3-b]pyrazine core, have shown that this scaffold can interact with Aurora kinases, forming the basis for designing selective inhibitors. acs.org These findings indicate that while direct examples are scarce, related scaffolds are active against Aurora kinases, suggesting the pyrrolo[2,3-b]pyrazine core could potentially be adapted for this target.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1, CDK2)

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their deregulation is a hallmark of cancer. The pyrrolo-pyrimidine scaffold, which is structurally related to pyrrolo[2,3-b]pyrazine, has been a fruitful starting point for developing CDK inhibitors.

A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were developed as highly selective CDK2 inhibitors. Starting from a high-throughput screening hit, a scaffold hopping approach led to this core structure, which provided excellent initial selectivity against other CDKs. Further structure-activity relationship studies improved selectivity for CDK2 over CDK1, CDK4, CDK6, CDK7, and CDK9 to over 200-fold.

In other work, a novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, compound S01 , was also found to have inhibitory activity against CDK1, CDK2, and CDK5. Additionally, non-nucleoside pyrrolo[2,3-d]pyrimidines have been investigated as inhibitors of CDK1/cyclin B. One compound, 1369 , was identified as a competitive inhibitor with respect to ATP, although its antiviral activity did not correlate with its CDK1 inhibition.

Anti-infective and Antimicrobial Properties

Antiviral Activities

The emergence of unpredictable influenza viruses poses a significant and ongoing threat to global public health. nih.gov Antiviral drugs are crucial in managing influenza outbreaks, especially during epidemics and pandemics. nih.govnih.gov The life cycle of the influenza virus, which includes attachment, entry, replication, and release, presents several targets for antiviral intervention. nih.gov

Some pyrazole-based heterocycles have demonstrated notable antiviral activity. nih.gov For instance, in a study evaluating various compounds, compounds 3 , 5 , 11 , 6 , 4 , and 16 showed significant antiviral effects against the avian influenza virus. nih.gov Compound 13 exhibited lesser activity, while compounds 8 , 10 , 15 , 14 , and 9 had minimal antiviral properties. nih.gov These findings suggest that certain pyrazole derivatives hold promise as potential novel antiviral agents against avian influenza. nih.gov

In another study, the antiviral efficacy of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid (4-methoxyphenyl)amide was evaluated. indexcopernicus.com Its effectiveness was determined by its EC50, IC50, and SI values in vitro. indexcopernicus.com

The development of new antiviral agents is also critical in the fight against coronaviruses. rsc.org Research into hydroxyquinoline-pyrazole candidates has shown promising results against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds, synthesized through condensation reactions, have demonstrated potent antiviral activity in plaque reduction and viral inhibition assays, with their selectivity indicating their potential as targeted antiviral therapies. rsc.org

Antibacterial Activities

The rise of antibiotic resistance, particularly from bacteria like Staphylococcus aureus and its methicillin-resistant strain (MRSA), presents a major challenge to healthcare systems worldwide. mdpi.comumz.ac.ir This has spurred the search for new antimicrobial agents to combat these resilient pathogens. umz.ac.ir

Analogues of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have emerged as a novel scaffold for developing antibacterial agents. nih.govnih.gov In one study, a series of these compounds were synthesized and evaluated for their activity against MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov The lead compound, 38 , demonstrated minimum inhibitory concentrations (MICs) of 8 and 2 µg/mL against MRSA and MRSE, respectively. nih.gov Furthermore, this compound was also effective against linezolid-resistant MRSA, with MICs ranging from 8 to 16 µg/mL. nih.govnih.gov

Other studies have also explored the antibacterial properties of related heterocyclic compounds. For instance, certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown excellent antibacterial activities, with some exhibiting MIC values as low as 0.125 µg/mL against Gram-positive isolates. mdpi.com The introduction of different functional groups to the core structure was found to modulate the antibacterial potency. mdpi.com

The compound 4-benzylidene-2-methyl-oxazoline-5-one has also been investigated for its antimicrobial properties and was found to have both bacteriostatic and bactericidal effects on a range of Gram-positive and Gram-negative bacteria. umz.ac.ir Interestingly, it was highly effective against clinical isolates of P. aeruginosa and Proteus sp. that were resistant to the antibiotic SXT. umz.ac.ir

Table 1: Antibacterial Activity of Selected this compound Analogues

CompoundTarget BacteriaActivity (MIC in µg/mL)
Compound 38 MRSA8
MRSE2
Linezolid-resistant MRSA8-16
Pyrazolo[1,5-a]pyrimidine derivative 6 S. aureus0.187-0.375
E. faecalis0.187-0.375
P. aeruginosa0.187-0.375
4-benzylidene-2-methyl-oxazoline-5-one S. aureus ATCC 259230.05
M. luteus PTCC 11100.05
Clinical S. aureus0.05
Proteus sp.1.6

Antifungal Activities

The increasing incidence of severe fungal infections, particularly in immunocompromised individuals, coupled with the rise of drug-resistant fungal strains, necessitates the development of new antifungal agents. lookchem.com Many imidazole (B134444) derivatives have demonstrated potent antifungal activity, often in conjunction with antimycobacterial properties. lookchem.comnih.gov

Research has shown that certain 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives exhibit excellent in vitro antifungal activity against clinical strains of Candida albicans. lookchem.comnih.gov The structural design of these compounds, which links an imidazolyl moiety to a pyrazoline ring, has been a key factor in their efficacy. lookchem.com

Similarly, various pyrazole-based heterocycles have been screened for their antifungal properties. nih.gov The majority of the tested compounds were found to be active against Candida albicans. nih.gov Additionally, 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have been synthesized and evaluated for their antimicrobial effects. nih.gov One particular compound, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c ), displayed a broad spectrum of activity against Cryptococcus neoformans. nih.gov

Furthermore, the synthesis of 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles has also been explored for their potential antifungal applications. capes.gov.br

Antimycobacterial Activities

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antimycobacterial drugs. lookchem.com Interestingly, many compounds with antifungal properties have also shown promise as antimycobacterial agents. lookchem.comnih.gov This dual activity is thought to be due to the inhibition of similar enzymatic pathways in both fungi and mycobacteria, specifically involving cytochrome P450-dependent enzymes. lookchem.com

Studies on 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have revealed interesting antitubercular activity against the H37Rv reference strain of Mycobacterium tuberculosis. lookchem.comnih.gov The antimycobacterial efficacy of these compounds appears to be enhanced by the presence of a phenyl or 4-fluorophenyl moiety at the N-1 position of the pyrazoline ring. lookchem.com These findings suggest that these imidazole derivatives could serve as a basis for the development of new drugs that are effective against both fungal and mycobacterial infections. lookchem.com

Anti-inflammatory and Analgesic Effects

Chronic inflammation is a contributing factor to numerous diseases, making the control of the inflammatory response a significant therapeutic objective. mdpi.com Several analogues of this compound have been investigated for their anti-inflammatory and analgesic properties.

A series of compounds based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system have demonstrated oral anti-inflammatory activity in animal models. nih.gov Some of these compounds also inhibit the in vivo production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov

Pyrazoles and pyrazolines have a long history of use as anti-inflammatory and analgesic agents. nih.gov More recent research has focused on 1,5-diarylpyrrole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.net The selective inhibition of COX-2 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

The design of compounds that combine selective COX-2 inhibition with the release of nitric oxide (NO) is a promising strategy for developing potent and safer anti-inflammatory drugs. nih.gov Several 1,5-diarylpyrrole derivatives, including nitrooxyethyl sulfides and nitrooxyalkyl ethers, have been synthesized and shown to be effective in mouse models of inflammation and nociception. nih.govresearchgate.net

Furthermore, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com Several compounds were identified as potent inhibitors, with some showing potential as ligands for mitogen-activated protein kinases (MAPKs), which are also involved in the inflammatory process. mdpi.com

Antioxidant Activities

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various diseases. Consequently, compounds with antioxidant properties are of great interest.

Several studies have demonstrated the antioxidant potential of 1,5-dihydro-2H-pyrrol-2-one derivatives. nih.gov For instance, polysubstituted 3-hydroxy-3-pyrroline-2-ones have been synthesized and their antioxidant activity evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov One particular compound, 4b , was identified as a promising radical scavenger. nih.gov

Similarly, pyrrolo[2,3-b]quinoxaline derivatives have been shown to possess antioxidant properties. nih.govrsc.org The DPPH assay revealed that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ) was a potent radical scavenger. nih.govrsc.org Theoretical calculations further suggested its efficacy as a scavenger of hydroxyl radicals. nih.govrsc.org

The antioxidant activity of 5-aminopyrazole derivatives has also been investigated. mdpi.com The DPPH assay identified compounds 4b and 4c as having the best antioxidant activity among the tested derivatives. mdpi.com In another study, the extract of a novel Streptomyces species, MUSC 149T, exhibited strong antioxidant activity, which was attributed to the presence of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. frontiersin.org

Central Nervous System (CNS) Activities

Derivatives of fused pyrrolo[1,2-a]pyrimidines, pyrido[1,2-a]pyrimidines, and pyrimido[1,2-a]azepines have been shown to exhibit a wide range of biological activities, including effects on the central nervous system. nih.gov Research has been conducted to investigate the neurotropic activity of new heterocyclic systems, such as pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, for their potential anticonvulsant, sedative, and anti-anxiety effects. nih.gov

The mechanistic target of rapamycin (B549165) (mTOR) is a protein kinase that is dysregulated in several CNS disorders. unimi.it This has led to the development of mTOR inhibitors as potential treatments. A tricyclic pyrimido-pyrrolo-oxazine derivative, compound 11 , has been identified as a potent mTOR inhibitor with predicted blood-brain barrier permeability, making it a candidate for treating neurological disorders. unimi.it

Furthermore, a series of bicyclic pyrrolo[1,2-b]pyridazines and pyrrolo[2,1-f]triazin-4(3H)-ones have been synthesized and evaluated as corticotropin-releasing factor 1 (CRF₁) receptor antagonists. nih.gov The CRF₁ receptor is implicated in anxiety and stress-related disorders. One of the tested compounds, 27 , showed efficacy in an elevated plus maze test in rats, a model used to assess anxiety. nih.gov

Ion Channel Modulation (e.g., Activation of Chloride Secretion in Human Airway Epithelial Cells)

Analogues of this compound have been identified as potent modulators of ion channel activity, specifically as activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.gov The CFTR channel is crucial for cAMP-dependent chloride secretion in the apical membrane of epithelial cells, and its dysfunction is the underlying cause of cystic fibrosis. nih.gov Research has focused on discovering compounds that can activate both wild-type and mutated forms of the CFTR channel.

A study involving the screening of a library of 6-phenylpyrrolo[2,3-b]pyrazines led to the identification of several active derivatives. nih.gov The investigation utilized methods such as iodide efflux and whole-cell patch-clamp recordings to assess the activity of these compounds on various cell lines, including human airway epithelial Calu-3 cells. nih.gov

One of the most potent compounds identified was RP107 (7-n-butyl-6-(4-hydroxyphenyl)[5H]-pyrrolo[2,3-b]pyrazine), which demonstrated submicromolar affinity as an activator of wild-type CFTR. nih.gov It was also effective in activating mutated forms of CFTR, namely G551D-CFTR and F508del-CFTR. nih.gov In contrast, a structural analogue, RP108 (7-n-butyl-6-(4-chlorophenyl)[5H]pyrrolo[2,3-b]pyrazine), was found to be a less potent activator, requiring micromolar concentrations to elicit a response. nih.gov

The mechanism of action for these compounds appears to be independent of cyclic AMP (cAMP) levels, as neither RP107 nor RP108 were found to alter the cellular cAMP concentration. nih.gov However, their activation of the CFTR channel was enhanced by low concentrations of forskolin, a known adenylyl cyclase activator. nih.gov The activity of these pyrrolo[2,3-b]pyrazine analogues was inhibited by established CFTR inhibitors such as glibenclamide and CFTR(inh)-172. nih.gov

Further investigations using Ussing chamber experiments on the colon of mice demonstrated that RP107 and RP108 significantly stimulated the short-circuit current (Isc), a measure of ion transport. nih.gov This effect was observed in wild-type mice but not in mice lacking the Cftr gene (Cftr-/-), confirming that the observed activity is mediated through the CFTR channel. nih.gov The half-maximal effective concentration (EC50) for the stimulation of Isc was determined to be 89 nM for RP107 and 103 µM for RP108. nih.gov

Preliminary structure-activity relationship (SAR) studies have indicated that the 4-hydroxyphenyl group and the 7-n-butyl substituent are important for the potent activation of the CFTR channel. nih.gov These findings highlight the potential of the this compound scaffold for the development of novel ion channel modulators.

Research Findings on CFTR Channel Activation

CompoundCell LinesAssay TypeKey FindingsEC₅₀
RP107 Calu-3 (human airway epithelial), WT-CFTR-CHO, G551D-CFTR-CHO, F508del-CFTR CF15Iodide efflux, Whole-cell patch-clampSubmicromolar activator of wild-type and mutated CFTR. nih.gov89 nM (Isc on mouse colon) nih.gov
RP108 Calu-3 (human airway epithelial), WT-CFTR-CHO, G551D-CFTR-CHO, F508del-CFTR CF15Iodide efflux, Whole-cell patch-clampLess potent activator, effective at micromolar concentrations. nih.gov103 µM (Isc on mouse colon) nih.gov

Structure Activity Relationship Sar Studies and Rational Ligand Design for 1,5 Dihydro 2h Pyrrolo 2,3 B Pyrazin 2 One Analogues

Influence of Substituent Effects on Biological Efficacy and Selectivity

The biological activity of analogues based on the pyrrolopyrazine framework is highly sensitive to the nature and position of various substituents. Research into related heterocyclic systems provides significant insights into how modifications can modulate efficacy and selectivity.

In a study involving a novel series of pyrrolopyrazine derivatives, specifically dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates and their subsequent cyclized products, the influence of substituents on antiproliferative activity was systematically evaluated. nih.gov The initial series of compounds demonstrated that most derivatives exhibited moderate to good cytotoxic effects against several human cancer cell lines. nih.gov Upon cyclization to form 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones, a second series of compounds was generated with enhanced activity. nih.gov

A key finding was the impact of electron-withdrawing groups on an attached phenyl ring. While substitutions with bromo, fluoro, and chloro groups did not lead to a significant change in activity compared to the unsubstituted analogue, the introduction of a nitro group (NO₂) at the 3-position of the phenyl ring had a profound effect. nih.gov The resulting compound, 7m, displayed the most potent antiproliferative activity against all tested cancer cell lines, being nearly twice as potent as the standard drug etoposide (B1684455) against the Panc-1 cell line. nih.gov This highlights the critical role of specific electronic and steric factors in determining biological efficacy.

Studies on the closely related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold further underscore the importance of substituent effects. In the optimization of these compounds as mTOR inhibitors, various functional groups were explored. nih.gov One of the most potent compounds, 12q, which incorporates a specific substituted pyrazole (B372694) moiety, demonstrated excellent activity against the mTOR kinase with an IC₅₀ value of 54 nM. nih.gov This level of activity was comparable to the positive control, BEZ235, indicating that targeted substitution is a powerful strategy for developing highly effective inhibitors. nih.gov

Identification of Key Pharmacophoric Elements and Binding Site Interactions

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by and interact with a specific biological target. nih.gov For kinase inhibitors, these models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that complement the ATP-binding site of the enzyme. nih.govnih.gov

While specific pharmacophore models for 1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one are not extensively detailed in the literature, insights can be drawn from related structures and their interactions with target kinases. For the analogous 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives, theoretical calculations and molecular modeling have been used to understand their binding modes within the mTOR active site. nih.gov These studies help to identify the key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions, that are crucial for inhibitory activity. nih.gov

For instance, in the design of dual CDK2 and TRKA kinase inhibitors based on a pyrazolo[1,5-a]pyrimidine (B1248293) core, docking studies revealed critical hydrogen bonding interactions. nih.gov The nitrogen of the pyrazole ring was found to form a hydrogen bond with the backbone of Met-592 in the TRKA binding site, while other hydrogen bonds were observed with residues like Glu-590 and Arg-654. nih.gov Such interactions are fundamental pharmacophoric elements that anchor the ligand in the active site and are essential for potent inhibition. These findings suggest that the pyrrole (B145914) and pyrazine (B50134) nitrogens, along with the lactam oxygen of the this compound scaffold, likely serve as key hydrogen bond acceptors and donors in interactions with target kinases.

Strategies for Scaffold Optimization and Functionalization

Scaffold optimization involves modifying the core chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profile. A primary strategy is the introduction of various substituents and functional groups at different positions on the heterocyclic ring system.

A clear example of this is the structural optimization of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives. nih.gov Starting from a lead compound identified as a PI3Kα inhibitor, researchers systematically synthesized new analogues to improve activity against mTOR. This led to the discovery of compound 12q as a potent dual mTORC1/mTORC2 inhibitor. nih.gov The success of this approach demonstrates that iterative modification based on biological activity data is a highly effective optimization strategy. nih.gov

Another key functionalization strategy involves the fusion of additional ring systems to the core scaffold. This can create more complex, rigid structures that may have higher affinity and selectivity for the target. The synthesis of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones from dihydrodipyrrolo-pyrazine precursors is an example of creating a more complex tetracyclic system with enhanced biological activity. nih.gov

Furthermore, synthetic methodologies such as direct C-H arylation and various cyclization and cycloaddition reactions are employed to build upon the pyrrolopyrazine framework. researchgate.net These methods allow for the regioselective installation of diverse chemical moieties, providing access to a wide chemical space for exploring structure-activity relationships and optimizing lead compounds. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling in Pyrrolo 2,3 B Pyrazin 2 One Research

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's biological activity. In the context of pyrrolo[2,3-b]pyrazin-2-one and its structural analogs, such as pyrrolo[2,3-d]pyrimidines, molecular docking has been instrumental in elucidating their interactions with various protein kinases, which are key targets in cancer therapy. nih.gov

Research on pyrrolo[2,3-d]pyrimidine derivatives has shown their potential as multi-kinase inhibitors. nih.gov Docking studies have been performed to understand how these compounds bind to the active sites of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor β (PDGFR-β). nih.gov For instance, docking simulations of certain pyrrolo[2,3-d]pyrimidine derivatives revealed hydrogen bonding interactions with key amino acid residues in the kinase active sites, although in some cases, these interactions were not sufficient to produce potent inhibition, suggesting the need for further structural optimization.

In one study, a hybrid compound incorporating a pyrrolo[2,3-d]pyrimidine scaffold was docked into the active sites of multiple protein kinases. The results indicated that the compound's anticancer activity was likely due to its ability to inhibit several kinases simultaneously. nih.gov Similarly, computational studies on RET kinase, a driver in certain cancers, proposed a binding pose for a lead pyrrolo[2,3-d]pyrimidine inhibitor, quantifying the contribution of individual amino acid residues to its binding affinity. nih.gov These docking studies provide a rational basis for designing new derivatives with improved potency and selectivity.

Table 1: Examples of Molecular Docking Studies on Pyrrolopyrimidine/Pyrrolopyridine Derivatives
Compound ScaffoldProtein TargetKey Findings from Docking StudyReference
Pyrrolo[2,3-d]pyrimidineVEGFR-2, EGFR, PDGFR-βIdentified hydrogen bonding interactions with kinase active sites; results suggested a need for more interactions to achieve potent activity.
Isatin-Pyrrolo[2,3-d]pyrimidine HybridMultiple Protein KinasesShowed potential binding to several kinase receptors, explaining its multi-kinase inhibitory effect and anticancer activity. nih.gov
Pyrrolo[2,3-d]pyrimidineRET KinaseA binding pose for a potent inhibitor was proposed, with detailed analysis of residue contributions to binding. nih.gov
Pyrrolo[2,1-f] nih.govnih.govnih.govtriazineNeuraminidaseDocking studies suggested neuraminidase inhibition as a plausible mechanism for the observed antiviral activity. mdpi.com

In Silico Evaluation of Biological Potencies (e.g., Antioxidant Capacity)

Beyond predicting binding, computational methods can evaluate the intrinsic biological potential of molecules. One such property is antioxidant capacity, the ability of a compound to neutralize harmful free radicals. While the pyrrolopyrazine scaffold is generally associated with antioxidant activity, specific in silico studies on 1,5-dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one are not extensively documented. However, research on structurally related compounds provides a framework for how such evaluations are performed.

For example, studies on pyrazolone-type compounds have utilized Density Functional Theory (DFT) to assess their antioxidant potential from a thermodynamic perspective. kg.ac.rs These calculations can determine the most probable radical scavenging pathways, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer Followed by Proton Transfer (SET-PT/SPLET), in different solvent environments. kg.ac.rs Similarly, a combined experimental and theoretical study on 3-pyrroline-2-ones, which share the γ-lactam ring with the target compound, used quantum chemistry to calculate the thermodynamics and kinetics of their radical scavenging activity. nih.gov The results identified a promising hydroxyl radical (HO•) scavenger, with calculated reaction rates comparable to well-known antioxidants like melatonin (B1676174) and gallic acid. nih.gov

These computational approaches typically involve calculating parameters such as:

Bond Dissociation Enthalpy (BDE): The energy required to break a bond, indicating the ease of hydrogen atom donation.

Ionization Potential (IP): The energy required to remove an electron, relevant to the SET mechanism.

Proton Dissociation Enthalpy (PDE): The enthalpy change associated with proton loss.

Proton Affinity (PA): The negative of the enthalpy change for protonation.

Electron Transfer Enthalpy (ETE): The enthalpy change for electron transfer.

Computational Prediction of Pharmacological Properties (e.g., ADMET-related aspects relevant to efficacy)

A critical aspect of drug development is understanding a compound's pharmacological properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Predicting these properties early in the research pipeline is essential for identifying candidates with favorable profiles and avoiding costly late-stage failures. Numerous computational tools and web servers, such as SwissADME, pkCSM, and PreADMET, are available for the in silico prediction of these crucial parameters. nih.govnih.govsemanticscholar.orgphcogj.com

Studies on various heterocyclic compounds, including pyrazoline and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have successfully employed these tools to evaluate their drug-likeness and ADMET profiles. nih.govresearchgate.net These predictions are often guided by frameworks like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.govphcogj.com

Key ADMET parameters evaluated computationally include:

Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Prediction of total clearance.

Toxicity: Evaluation of potential risks such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and inhibition of the hERG channel (which can lead to cardiotoxicity).

For instance, in silico analysis of certain pyrazoline derivatives showed they generally complied with Lipinski's rules, though predictions for toxicity varied among the compounds. nih.gov Similarly, computational studies on pyrazolo[1,5-a]pyrimidine derivatives were used to analyze their pharmacokinetic and toxicity properties, helping to select the most promising candidates for further development. researchgate.net These predictive models are invaluable for prioritizing compounds and designing molecules with a higher probability of clinical success.

Table 2: In Silico Predicted ADMET Properties for Representative Heterocyclic Scaffolds
Compound ScaffoldADMET ParameterPrediction/FindingReference
Pyrazoline DerivativesDrug-LikenessCompounds generally adhered to Lipinski's Rule of Five. nih.gov
Pyrazoline DerivativesToxicityPredicted profiles for toxicity were varied among the synthesized compounds. nih.gov
Pyrazolo[1,5-a]pyrimidinePharmacokineticsComputational analysis of pharmacokinetic properties helped to identify bioactive structures. researchgate.net
Pyrazolo[1,5-a]pyrimidineToxicityToxicity properties were calculated to guide the selection of candidates for more advanced studies. researchgate.net
General CompoundsBioavailabilityPredicted values of 0.55 and 0.56 imply a 55-56% probability of oral bioavailability. phcogj.com

Future Directions and Therapeutic Perspectives for 1,5 Dihydro 2h Pyrrolo 2,3 B Pyrazin 2 One Research

Current Challenges and Opportunities in Developing Pyrrolo[2,3-b]pyrazin-2-one-Based Therapeutics

The development of therapeutics based on the pyrrolo[2,3-b]pyrazine scaffold, while promising, faces several challenges common to modern drug discovery. A primary hurdle is achieving high target selectivity. For instance, in the development of kinase inhibitors, a significant challenge is designing molecules that can distinguish between highly similar kinase family members, such as discriminating between Janus Kinase 1 (Jak1) and Jak2, to minimize off-target effects and improve safety profiles. nih.gov Another significant challenge is the emergence of drug resistance in cancer and infectious diseases, which necessitates the continuous development of novel agents that can overcome these resistance mechanisms. mdpi.com Furthermore, the synthesis of complex heterocyclic compounds can be intricate, requiring efficient, scalable, and cost-effective chemical routes to produce diverse libraries of derivatives for screening. nih.govmdpi.com

Despite these challenges, the opportunities for pyrrolo[2,3-b]pyrazin-2-one-based therapeutics are vast. The scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for drug discovery programs. Key opportunities include:

Oncology: The pyrrolo[2,3-d]pyrimidine scaffold, structurally similar to pyrrolopyrazines, is a cornerstone of numerous approved kinase inhibitors. nih.govmdpi.com Derivatives have shown potent activity against various cancer-related kinases like EGFR, HER2, and JAK family kinases. nih.govmdpi.comnih.gov Recently, pyrrolo[2,3-b]pyrazines have been identified as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), presenting a new avenue for cancer therapy. doaj.org

Infectious Diseases: The scaffold is a promising framework for developing novel anti-infective agents. Derivatives of the related pyrrolo[2,3-d]pyrimidines have exhibited excellent antifungal activity, in some cases superior to standard drugs like fluconazole, and potent antibacterial effects against bacteria such as Staphylococcus aureus. nih.gov Moreover, a derivative containing a pyrazin-2(1H)-one moiety has been discovered as a potent inhibitor of the influenza virus PB2 protein, highlighting the potential for developing new antiviral treatments. nih.gov

Inflammatory and Immunological Disorders: Given the role of Janus kinases in immune cell signaling, inhibitors based on related scaffolds are useful for treating a wide array of immunological disorders, including rheumatoid arthritis, psoriasis, and Crohn's disease. google.com The anti-inflammatory potential of this class of compounds remains a significant area of interest. nih.gov

Advancing 1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one as a Promising Lead Scaffold for Drug Discovery

The this compound core is considered a highly promising lead scaffold for drug discovery. Its value stems from the inherent properties of nitrogen-containing heterocyclic systems, which are prevalent in FDA-approved drugs. mdpi.comunipa.it The rigid, bicyclic structure provides a defined three-dimensional shape for interacting with biological targets, while the nitrogen atoms offer key sites for hydrogen bonding, a critical interaction for drug-receptor binding.

The versatility of the scaffold allows for systematic modification at multiple positions, enabling chemists to fine-tune the molecule's pharmacological properties. This "tunability" is essential for optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.comnih.gov The demonstrated success of related pyrrolopyrimidine and pyrrolopyrazine derivatives against a diverse set of biological targets underscores the rich potential of this scaffold. By serving as a foundational structure, it allows researchers to design focused compound libraries to explore new biological space and identify novel drug candidates. nih.govdoaj.org

Table 1: Biological Activities of Structurally Related Pyrrolopyrazine and Pyrrolopyrimidine Derivatives

Compound Class/Derivative Biological Target Therapeutic Potential Reference(s)
Pyrrolo[2,3-b]pyrazines FGFR Anticancer doaj.org
6H-pyrrolo[2,3-e] mdpi.comnih.govnih.govtriazolo[4,3-a]pyrazines Jak1 Kinase Anti-inflammatory nih.gov
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Influenza PB2 Protein Antiviral (Influenza) nih.gov
Pyrrolo[1,2-b]pyridazine derivatives PARP, JAK family kinases Anticancer, Anti-inflammatory nih.gov
Pyrrolo[2,3-d]pyrimidine derivatives Multiple Kinases (EGFR, etc.) Anticancer mdpi.com
Pyrrolo[2,3-d]pyrimidine derivatives Not specified Antibacterial, Antifungal nih.gov
Pyrrolo[3,4-c]pyridine derivatives Not specified Analgesic, Antitumor, Antidiabetic mdpi.com

Innovative Research Avenues in Chemical Synthesis and Biological Application

Future research on this compound and its analogs is poised to expand in both synthetic methodology and therapeutic application.

Innovative Chemical Synthesis: The development of novel and efficient synthetic strategies is crucial for unlocking the full potential of the pyrrolo[2,3-b]pyrazine scaffold. While classical methods exist, innovation is focused on approaches that offer greater flexibility and access to a wider range of derivatives. Key avenues include:

Multicomponent Reactions: These reactions, which combine three or more starting materials in a single step, offer a highly efficient route to complex molecular architectures, accelerating the discovery of new bioactive compounds. mdpi.com

Scaffold Diversification: Exploring "scaffold hopping" by transforming the core into related structures, such as pyrazolo[1,5-a]pyrimidines, can lead to the discovery of compounds with entirely new biological profiles or improved properties like selectivity and solubility. elsevierpure.com

Innovative Biological Applications: While kinase inhibition remains a major focus, the versatility of the scaffold invites exploration into new therapeutic areas. Future research will likely investigate:

Expanded Anti-Infective Portfolio: Beyond influenza, derivatives could be screened against a broader range of viruses, bacteria, and parasites, for which new treatments are urgently needed. nih.govrsc.orgekb.eg

Neurodegenerative Diseases: Given the implication of certain kinases and inflammatory pathways in diseases like Alzheimer's, there is potential for developing neuroprotective agents from this scaffold. nih.gov

Targeting Protein-Protein Interactions: Moving beyond traditional enzyme active sites, researchers are increasingly designing molecules to disrupt protein-protein interactions, a challenging but potentially rewarding area where the defined structure of pyrrolopyrazines could be advantageous.

By pursuing these innovative avenues in both chemistry and biology, the scientific community can continue to advance this compound from a promising lead scaffold into a rich source of next-generation therapeutics.

Q & A

Q. What are the key steps in synthesizing 1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one derivatives, and how can reaction conditions be optimized?

The synthesis typically involves base-assisted cyclization of precursor compounds. For example, substituted dihydro-pyrrolo derivatives can be synthesized by reacting hydroxy-pyrrolo intermediates with aryl amines or phenols under controlled conditions. Key parameters include:

  • Reagent selection : Use of stoichiometric bases (e.g., KOH or NaH) to deprotonate intermediates and promote cyclization .
  • Temperature control : Reactions are often conducted at reflux temperatures (e.g., 80–100°C) to ensure completion while avoiding decomposition .
  • Workup and purification : Crude products are isolated via filtration or extraction, followed by recrystallization (e.g., using ethanol or acetone) to achieve >95% purity. Yields range from 46% to 63%, depending on substituent steric effects .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of synthesized this compound compounds?

NMR is critical for structural validation:

  • 1H NMR : Distinct signals for pyrrole protons (δ 6.5–7.5 ppm) and pyrazine NH groups (δ 8.0–9.5 ppm) confirm ring connectivity. Splitting patterns reveal substituent positions (e.g., para-substituted aryl groups show singlet peaks) .
  • 13C NMR : Carbonyl signals (C=O) appear at δ 160–170 ppm, while aromatic carbons range from δ 110–140 ppm. DEPT-135 experiments differentiate CH₃, CH₂, and quaternary carbons .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives, such as diastereomers or regioisomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Toxicity mitigation : Acute toxicity data (e.g., LD₅₀ > 2000 mg/kg in rodents) suggest moderate hazards, but skin/eye contact must be avoided due to potential irritation .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical and experimental data in pyrrolo-pyrazine derivative synthesis?

  • Computational modeling : Density Functional Theory (DFT) predicts reaction pathways and intermediates. For example, discrepancies in regioselectivity can be resolved by comparing calculated transition-state energies with experimental product ratios .
  • Substituent tuning : Electron-withdrawing groups (e.g., -Cl) on aryl rings may alter cyclization kinetics, requiring adjustments to reaction time or base strength .
  • Multi-step validation : Combine HPLC purity checks (>99%) with HRMS to confirm molecular formulas (e.g., C₁₃H₁₀ClN₃O for chlorinated derivatives) .

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of this compound analogs?

  • Functional group modifications : Introduce halogens (-Cl, -I) or electron-donating groups (-OCH₃) to assess antimicrobial potency. For example, iodinated derivatives (e.g., 2-chloro-7-iodo analogs) show enhanced binding to bacterial topoisomerases .
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) to quantify efficacy. IC₅₀ values <10 μM indicate high potential for drug development .
  • Molecular docking : Align derivatives with target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities. Hydrogen bonds with pyrazine NH groups are critical for activity .

Q. What advanced chromatographic techniques assess purity in complex mixtures of pyrrolo-pyrazine derivatives?

  • HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate regioisomers. Retention times vary by ~2 minutes for meta vs. para substituents .
  • GC-MS : Derivatize volatile impurities (e.g., unreacted amines) with BSTFA and analyze via electron ionization (EI-MS). Limit detection to <0.1% for pharmaceutical-grade purity .
  • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases. Peak symmetry (As <1.5) ensures optical purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.